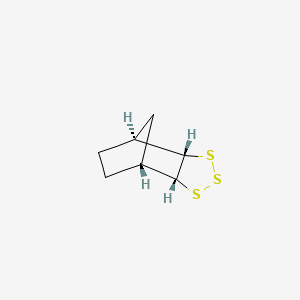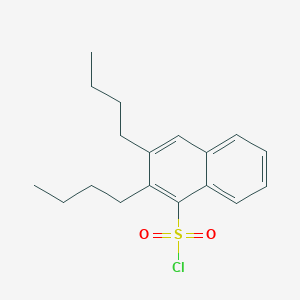
2,3-Dibutylnaphthalene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibutylnaphthalene-1-sulfonyl chloride: is an organic compound with the molecular formula C18H23ClO2S . It is a derivative of naphthalene, substituted with butyl groups at the 2 and 3 positions and a sulfonyl chloride group at the 1 position. This compound is of interest in various chemical research and industrial applications due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibutylnaphthalene-1-sulfonyl chloride typically involves the sulfonation of 2,3-dibutylnaphthalene followed by chlorination. The sulfonation can be achieved using sulfur trioxide or oleum, and the resulting sulfonic acid is then treated with thionyl chloride or phosphorus pentachloride to form the sulfonyl chloride derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dibutylnaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The sulfonyl chloride can be reduced to the corresponding sulfonic acid or sulfonyl hydride under specific conditions.
Oxidation: Although less common, the butyl groups can undergo oxidation to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine or triethylamine) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols or thiols.
Sulfonic Acids: Formed from the reduction of the sulfonyl chloride group.
Wissenschaftliche Forschungsanwendungen
2,3-Dibutylnaphthalene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins or peptides, through sulfonation reactions, aiding in the study of biological pathways and interactions.
Medicine: It serves as a precursor for the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers due to its reactivity and ability to introduce sulfonyl groups into various substrates.
Wirkmechanismus
The mechanism of action of 2,3-Dibutylnaphthalene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of sulfonamide, sulfonate, or sulfonic acid derivatives, depending on the nucleophile and reaction conditions. The molecular targets and pathways involved are largely determined by the specific nucleophile and the resulting product.
Vergleich Mit ähnlichen Verbindungen
2,3-Dibutylnaphthalene-1-sulfonic acid: The sulfonic acid derivative of the compound, which is less reactive but can be used in similar applications.
2,3-Dibutylnaphthalene: The parent hydrocarbon, which lacks the sulfonyl chloride group and thus has different reactivity and applications.
Naphthalene-1-sulfonyl chloride: A simpler sulfonyl chloride derivative of naphthalene, used in similar chemical reactions but without the butyl substitutions.
Uniqueness: 2,3-Dibutylnaphthalene-1-sulfonyl chloride is unique due to the presence of both butyl groups and the sulfonyl chloride group. This combination imparts specific reactivity and properties that are not found in simpler naphthalene derivatives. The butyl groups can influence the compound’s solubility, steric hindrance, and overall reactivity, making it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
26248-28-2 |
|---|---|
Molekularformel |
C18H23ClO2S |
Molekulargewicht |
338.9 g/mol |
IUPAC-Name |
2,3-dibutylnaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C18H23ClO2S/c1-3-5-9-14-13-15-10-7-8-12-17(15)18(22(19,20)21)16(14)11-6-4-2/h7-8,10,12-13H,3-6,9,11H2,1-2H3 |
InChI-Schlüssel |
GMGHCEFKBGBZFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC2=CC=CC=C2C(=C1CCCC)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



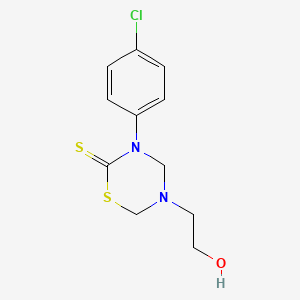
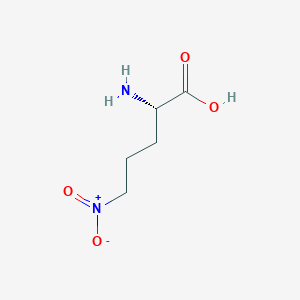
![3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14703265.png)
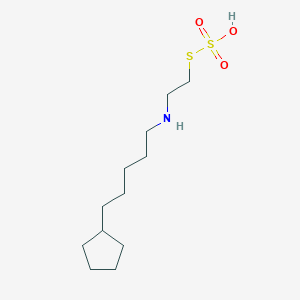
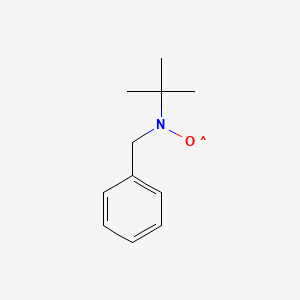

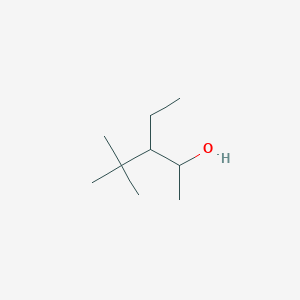
![8a-(3,4-Dichlorophenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B14703281.png)
![4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14703286.png)
![1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone](/img/structure/B14703291.png)

![5,11-Dimethyl[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14703301.png)
